Cdc7 Kinase Inhibition via 2-Aminomethyl Derivatization
While 2-methylthieno[3,2-d]pyrimidin-4(3H)-one itself serves as a core scaffold, a closely related analog, 2-aminomethyl derivative 10c, demonstrates that strategic substitution at the 2-position yields a dramatic increase in Cdc7 inhibitory potency. Compound 10c achieved an IC50 of 0.70 nM, compared to 290 nM for a 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one analog (2b), representing a >400-fold improvement [1]. This underscores the critical role of the 2-position in modulating kinase binding.
| Evidence Dimension | Cdc7 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.70 nM (for 2-aminomethyl derivative 10c) |
| Comparator Or Baseline | 290 nM (for 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one analog 2b) |
| Quantified Difference | >400-fold lower IC50 |
| Conditions | Biochemical enzyme assay, Cdc7 kinase |
Why This Matters
For researchers procuring this scaffold for Cdc7 inhibitor development, the 2-methyl substitution provides a validated starting point for achieving sub-nanomolar potency through further optimization.
- [1] Kurasawa, O., et al. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry, 2017, 25(9), 2547-2562. View Source
